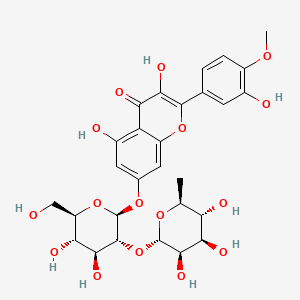
(R)-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methylpyridine.
Grignard Reaction: The 5-chloro-2-methylpyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is explored for its potential therapeutic applications, including its use in the development of new drugs.
Industry
The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol: The non-chiral version of the compound.
1-(5-Chloro-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a propanol moiety instead of ethanol.
5-Chloro-2-methylpyridine: The starting material for the synthesis.
Uniqueness
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or other chiral counterparts. The presence of the chlorine atom and the methyl group on the pyridine ring also contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
(1R)-1-(5-chloro-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
OVCNKPBWIYJICB-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1=C(C=C(C=N1)Cl)[C@@H](C)O |
Kanonische SMILES |
CC1=C(C=C(C=N1)Cl)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)

![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)







![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

